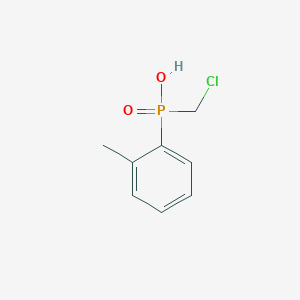

(Chloromethyl)(2-methylphenyl)phosphinic acid

Description

Properties

CAS No. |

102329-27-1 |

|---|---|

Molecular Formula |

C8H10ClO2P |

Molecular Weight |

204.59 g/mol |

IUPAC Name |

chloromethyl-(2-methylphenyl)phosphinic acid |

InChI |

InChI=1S/C8H10ClO2P/c1-7-4-2-3-5-8(7)12(10,11)6-9/h2-5H,6H2,1H3,(H,10,11) |

InChI Key |

SOSAFFYAYHPWFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1P(=O)(CCl)O |

Origin of Product |

United States |

Preparation Methods

Direct Chloromethylation of 2-Methylphenylphosphinic Acid

A primary route involves the direct introduction of a chloromethyl group onto 2-methylphenylphosphinic acid. This method employs formaldehyde and hydrogen chloride under acidic conditions, leveraging the Blanc chloromethylation reaction.

Procedure :

- 2-Methylphenylphosphinic acid (1.0 equiv) is dissolved in concentrated sulfuric acid at 20–50°C.

- Formaldehyde (1.5–4.0 equiv) is added, followed by slow introduction of HCl gas (2.5–7.5 equiv).

- The mixture is heated to 70–100°C for 10–30 hours, yielding (chloromethyl)(2-methylphenyl)phosphinic acid.

Key Data :

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 85°C | 93 | 99.4 |

| HCl Equivalents | 7.5 | 90 | 99.2 |

| Reaction Time | 20 hours | 88 | 98.7 |

Mechanistic Insight :

The reaction proceeds via electrophilic substitution, where protonated formaldehyde generates a chloromethyl carbocation. This intermediate reacts with the phosphorus center, followed by acid-catalyzed dehydration.

Phosphorylation of 2-Methylbenzyl Chloride

An alternative approach involves the phosphorylation of 2-methylbenzyl chloride using hypophosphorous acid (H₃PO₂).

Procedure :

- 2-Methylbenzyl chloride (1.0 equiv) is refluxed with hypophosphorous acid (3.0 equiv) in toluene.

- Thionyl chloride (0.1–1.0 equiv) is added as a catalyst, and the reaction is maintained at 45–65°C for 12–24 hours.

Key Data :

| Catalyst (Thionyl Chloride) | Temperature | Yield (%) |

|---|---|---|

| 0.1 equiv | 45°C | 78 |

| 0.6 equiv | 55°C | 85 |

| 1.0 equiv | 65°C | 72 |

Side Reactions :

Competitive hydrolysis of the chloromethyl group may occur, necessitating strict anhydrous conditions.

Advanced Functionalization Strategies

Michaelis-Arbuzov Rearrangement

The Michaelis-Arbuzov reaction offers a pathway to introduce the chloromethyl group via alkyl halide intermediates.

Procedure :

- 2-Methylphenylphosphonite (1.0 equiv) is treated with chloromethyl methyl ether (1.2 equiv) in DMF.

- The reaction is stirred at 80°C for 8 hours, followed by hydrolysis with 6M HCl.

Key Data :

| Solvent | Reaction Time | Yield (%) |

|---|---|---|

| DMF | 8 hours | 82 |

| Toluene | 12 hours | 68 |

Advantage :

This method avoids harsh chloromethylation conditions, enhancing selectivity for the phosphinic acid product.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, 4H, aromatic), 4.12 (d, 2H, CH₂Cl), 2.45 (s, 3H, CH₃), 1.98 (s, 1H, P–OH).

- ³¹P NMR (162 MHz, CDCl₃): δ 32.5 ppm (singlet).

Industrial-Scale Considerations

Cost Efficiency

Environmental Impact

- Waste Management : Neutralization of acidic byproducts with sodium bicarbonate minimizes environmental hazards.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)(2-methylphenyl)phosphinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the phosphinic acid group to phosphine or other reduced forms.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the chloromethyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

(Chloromethyl)(2-methylphenyl)phosphinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: The compound can be used to study enzyme inhibition and other biochemical processes.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Chloromethyl)(2-methylphenyl)phosphinic acid involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphinic Acids

Substituent Effects on Acidity and Reactivity

The acidity of phosphinic acids is highly sensitive to substituents. For example:

- Bis(chloromethyl)phosphinic acid (ClCH₂)₂P(O)OH () exhibits strong acidity due to the electron-withdrawing effect of two –CH₂Cl groups. Its pKa in micellar solutions (CTAB/SDS) was measured at ~3.5–4.0, reflecting enhanced proton dissociation.

- (Chloromethyl)(pentafluoroethyl)phosphinic acid (ClCH₂)(C₂F₅)P(O)OH () demonstrates even lower pKa values owing to the electron-withdrawing –C₂F₅ group, which stabilizes the deprotonated form.

- (2-Methylphenyl)phosphinic acid derivatives (e.g., DG013A in ) show moderated acidity due to the electron-donating –C₆H₄CH₃ group, which reduces the electrophilicity of the phosphorus center.

Table 1: Substituent Effects on Acidity

*Estimated based on substituent electronic effects.

Table 2: Inhibitory Activity of Selected Phosphinic Acids

Biological Activity

(Chloromethyl)(2-methylphenyl)phosphinic acid is a phosphinic acid derivative that has garnered attention for its potential biological activities. Phosphinic acids are known for their diverse applications in medicinal chemistry, including antibacterial, anti-inflammatory, and antitumor properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthetic strategies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of this compound typically involves the chlorination of 2-methylphenyl(methyl)phosphinic chloride, leading to the introduction of the chloromethyl group. Various methods have been reported for synthesizing phosphinic acids, including hydrolysis and radical reactions .

Antibacterial Properties

Phosphinic acids, including derivatives like this compound, have been studied for their antibacterial activity. Research indicates that phosphonates can act as inhibitors of key bacterial enzymes, such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which is crucial in the non-mevalonate pathway of isoprenoid biosynthesis in bacteria. Inhibition of DXR has been linked to antibacterial effects against pathogens like Escherichia coli and Mycobacterium tuberculosis .

Case Study:

A study investigated various phosphonate derivatives' inhibitory effects on DXR. Among them, compounds with chloromethyl groups exhibited enhanced activity, suggesting that this compound may also possess similar properties .

Anti-inflammatory Activity

Phosphinic acids have shown promise in anti-inflammatory applications. For instance, γ-phostams, a class of phosphorus analogues to γ-lactams, have demonstrated significant anti-inflammatory effects . The presence of the chloromethyl group in this compound may enhance its interaction with biological targets involved in inflammatory pathways.

Antitumor Activity

Recent studies have indicated that certain phosphonic and phosphinic acids exhibit antitumor properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis. The structural features of this compound may contribute to its potential efficacy against various cancer cell lines .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (chloromethyl)(2-methylphenyl)phosphinic acid, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via phosphorylation reactions involving chloromethyl precursors and phosphorus-containing reagents. For example, analogous phosphinic acids are synthesized by reacting dichloro(phenyl)phosphine with acrylic acid under controlled conditions (e.g., inert atmosphere, temperature ~80°C) to form intermediates, followed by purification via column chromatography . Key parameters include stoichiometric ratios, solvent selection (e.g., THF or dichloromethane), and reaction time to minimize byproducts like HCl, which can lead to undesired diamides .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/³¹P NMR : Identify characteristic peaks for the chloromethyl group (~4.2–4.5 ppm for CH₂Cl) and phosphorus environment (δ ~30–40 ppm for phosphinic acid).

- IR Spectroscopy : Detect P=O stretches (~1150–1250 cm⁻¹) and C-Cl vibrations (~650–750 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Purity can be assessed via HPLC using a C18 column with UV detection at 220 nm, comparing retention times to standards .

Advanced Research Questions

Q. What strategies mitigate the formation of HCl or diamide byproducts during synthesis?

- Methodological Answer :

- Scavengers : Use tertiary amines (e.g., triethylamine) to trap HCl, preventing side reactions.

- Temperature Control : Maintain reaction temperatures below 100°C to reduce thermal decomposition.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Post-synthesis, column chromatography with silica gel or reverse-phase HPLC can isolate the target compound from diamides .

Q. How do substituents on the phenyl ring influence reactivity and coordination chemistry?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance electrophilicity at phosphorus, improving reactivity in nucleophilic substitutions.

- Steric Effects : Bulky substituents (e.g., 2-methylphenyl) may hinder coordination to metal ions.

Comparative studies using X-ray crystallography and DFT calculations can map steric/electronic effects. For example, phenylphosphinic acid derivatives form stable complexes with transition metals (e.g., Co²⁺, Cu²⁺), which can be analyzed via cyclic voltammetry to assess redox behavior .

Q. What methodologies evaluate the inhibitory potential of this compound against metalloenzymes?

- Methodological Answer :

- Enzyme Assays : Measure inhibition kinetics (IC₅₀, Kᵢ) using purified enzymes (e.g., urease from Sporosarcina pasteurii). Competitive inhibition can be confirmed via Lineweaver-Burk plots.

- Docking Studies : Use software like AutoDock to simulate interactions between the phosphinic acid moiety and enzyme active sites (e.g., nickel ions in urease).

- Spectroscopic Analysis : Monitor metal-ligand interactions via UV-Vis or EPR spectroscopy .

Data Contradictions and Resolution

- Synthesis Byproducts : highlights HCl elimination leading to diamides, while emphasizes purification via chromatography. Researchers should optimize reaction conditions (e.g., scavengers) and validate purity with multiple techniques (TLC, HPLC) .

- Biological Activity : While phenylphosphinic acid derivatives show enzyme inhibition ( ), their efficacy may vary with substituents. Dose-response assays and structural analogs are recommended for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.